molecular formula C6H11BrO2 B2436427 1-Bromo-3-methoxy-3-methylbutan-2-one CAS No. 76336-55-5

1-Bromo-3-methoxy-3-methylbutan-2-one

Cat. No.: B2436427
CAS No.: 76336-55-5
M. Wt: 195.056
InChI Key: RLEAJEINZQWXQO-UHFFFAOYSA-N
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Description

1-Bromo-3-methoxy-3-methylbutan-2-one is an organic compound with the molecular formula C6H11BrO2. It is a clear, colorless liquid with a distinct odor. This compound is primarily used in organic synthesis and serves as an intermediate in various chemical reactions .

Properties

IUPAC Name

1-bromo-3-methoxy-3-methylbutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c1-6(2,9-3)5(8)4-7/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLEAJEINZQWXQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)CBr)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76336-55-5
Record name 1-bromo-3-methoxy-3-methylbutan-2-one
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-methoxy-3-methylbutan-2-one can be synthesized through the bromination of 3-methoxy-3-methylbutan-2-one. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a solvent such as methanol. The reaction is carried out at low temperatures (0-5°C) to control the formation of isomers .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-methoxy-3-methylbutan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Bromo-3-methoxy-3-methylbutan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-methoxy-3-methylbutan-2-one involves its reactivity as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to participate in nucleophilic substitution reactions, where it can be attacked by nucleophiles, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atom and the methoxy group, which stabilize the transition state during reactions .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-3-methoxy-3-methylbutan-2-one is unique due to the presence of both a bromine atom and a methoxy group, which confer distinct reactivity and chemical properties. This combination makes it a valuable intermediate in organic synthesis and a versatile reagent in various chemical reactions .

Biological Activity

1-Bromo-3-methoxy-3-methylbutan-2-one is an organic compound with notable biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article will explore its synthesis, biological properties, and potential applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound has the following molecular formula: C_7H_13BrO_2. Its structure features a bromine atom, a methoxy group, and a ketone functional group, which contribute to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the bromination of 3-methoxy-3-methylbutan-2-one. The reaction conditions often require the use of bromine in an organic solvent under controlled temperatures to achieve high yields.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain derivatives can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus.

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
S. aureus16 µg/mL
3-Methoxy-3-methylbutan-2-oneE. coli64 µg/mL
S. aureus32 µg/mL

These findings suggest that the presence of the bromine atom enhances the compound's ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits potential anticancer properties. Specifically, it has been tested against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells.

Table 2: Anticancer Activity Against Cell Lines

Cell LineIC50 (µM)
HeLa25 µM
A54930 µM

The compound's mechanism of action may involve inducing apoptosis or inhibiting cell proliferation through interaction with specific molecular targets within the cancer cells.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a university laboratory evaluated the antimicrobial efficacy of several brominated compounds, including this compound. The results indicated that this compound had superior activity against methicillin-resistant strains of Staphylococcus aureus (MRSA), highlighting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Mechanisms

Another investigation focused on the anticancer mechanisms of this compound. The study utilized flow cytometry to analyze cell cycle progression in treated HeLa cells. Results showed a significant increase in cells arrested in the G0/G1 phase, suggesting that the compound effectively inhibits cell cycle progression, leading to reduced proliferation rates.

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